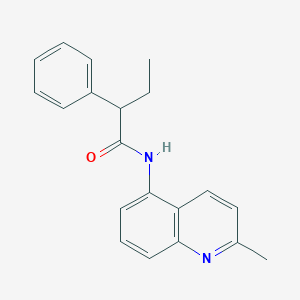

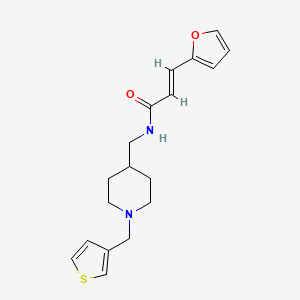

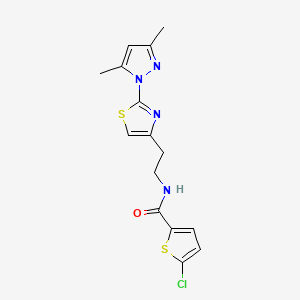

N-(2-methylquinolin-5-yl)-2-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methylquinolin-5-yl)-2-phenylbutanamide, also known as PQ-10, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PQ-10 belongs to the class of quinoline-based compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In

Aplicaciones Científicas De Investigación

- Anticancer Properties N-(2-methylquinolin-5-yl)-2-phenylbutanamide exhibits promising anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest interference with cell cycle progression and modulation of key signaling pathways.

- Anti-Inflammatory Effects Inflammation plays a crucial role in various diseases. This compound has been investigated for its anti-inflammatory potential. It may suppress pro-inflammatory cytokines and inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Such properties could be valuable in managing inflammatory conditions.

- Neuroprotective Activity Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are characterized by neuronal damage. N-(2-methylquinolin-5-yl)-2-phenylbutanamide has shown neuroprotective effects in preclinical studies. It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems.

- Researchers have explored this compound’s antimicrobial activity against bacteria, fungi, and viruses. It could serve as a lead compound for developing novel antimicrobial agents. Investigations into its mode of action and safety profile are ongoing .

- Metal Chelation and Coordination Chemistry The quinoline moiety in N-(2-methylquinolin-5-yl)-2-phenylbutanamide can form stable complexes with metal ions. These complexes have applications in coordination chemistry, catalysis, and metal-based drug design. Understanding their binding affinity and selectivity is essential.

- Photophysical Properties for Sensing Applications The phenylbutanamide scaffold contributes to the compound’s photophysical properties. Researchers have explored its fluorescence behavior, which could be harnessed for sensing applications. For instance, it might serve as a fluorescent probe for detecting specific analytes or environmental changes.

Antimicrobial Potential

Propiedades

IUPAC Name |

N-(2-methylquinolin-5-yl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-3-16(15-8-5-4-6-9-15)20(23)22-19-11-7-10-18-17(19)13-12-14(2)21-18/h4-13,16H,3H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLZXIJALZGSIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC3=C2C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylquinolin-5-yl)-2-phenylbutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

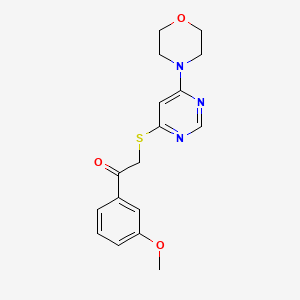

![N-(1,3-benzodioxol-5-yl)-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2758700.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2758710.png)

![2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2758715.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)methanesulfonamide](/img/structure/B2758717.png)

![methyl {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetate](/img/structure/B2758722.png)